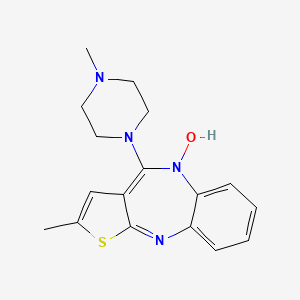

OlanzapineN-Oxide

Description

Origin and Formation as a Metabolite of Olanzapine (B1677200)

Olanzapine undergoes extensive biotransformation in the liver, leading to the formation of several metabolites, including Olanzapine N-Oxide. nih.govnih.gov This metabolite is the result of N-oxidation, a chemical reaction where an oxygen atom is added to a nitrogen atom within the olanzapine molecule. Specifically, it is formed by the oxidation of the tertiary amine nitrogen at the 4-position of olanzapine's piperazinyl ring. google.com

The primary enzymatic driver of this metabolic conversion is the flavin-containing monooxygenase (FMO) system, with FMO3 being the principal enzyme responsible. nih.govdrugbank.com While FMO3 is the main catalyst, in vitro studies have suggested that other enzymes may also contribute to a lesser extent. psychopharmacologyinstitute.com This multi-enzyme involvement highlights the complexity of olanzapine's metabolic fate. The N-oxidation pathway is one of several routes for olanzapine metabolism, which also include direct glucuronidation and oxidation mediated by the cytochrome P450 (CYP) enzyme system. psychopharmacologyinstitute.com

Table 1: Enzymes Involved in the Formation of Olanzapine N-Oxide

| Primary Enzyme | Other Contributing Enzymes (Lesser Role) |

|---|---|

| Flavin-containing monooxygenase 3 (FMO3) drugbank.comclinpgx.org | CYP2D6 clinpgx.org |

| FMO1 nih.gov |

Significance in Metabolic Pathway Research

A key area of research has been the impact of genetic variations (polymorphisms) in the FMO3 gene on the levels of Olanzapine N-Oxide. nih.gov Studies have demonstrated that certain genetic variants are directly associated with altered concentrations of the metabolite. For instance, individuals who are homozygous for the FMO3rs2266780A>G polymorphism have been found to have approximately 50% lower dose-adjusted serum concentrations of Olanzapine N-Oxide compared to those with other genotypes. nih.govresearchgate.net This finding directly links genetic makeup to the efficiency of a specific metabolic pathway.

Table 2: Impact of FMO3 Gene Variant (rs2266780) on Olanzapine N-Oxide Levels

| Genotype | Associated Olanzapine N-Oxide Phenotype | Research Finding |

|---|---|---|

| AA / AG | Increased N-oxide concentrations | Patients may have higher dose-adjusted serum concentrations of Olanzapine N-Oxide compared to the GG genotype. clinpgx.org |

| GG | Decreased N-oxide concentrations | Associated with significantly lower dose-adjusted serum concentrations of the metabolite. clinpgx.org |

Current Research Landscape and Key Gaps

The current research landscape for Olanzapine N-Oxide continues to explore its pharmacokinetics and the genetic factors influencing its formation. Investigations focus on the role of both FMO1 and FMO3 polymorphisms in affecting serum concentrations of olanzapine and its N-oxide metabolite in specific patient populations. nih.gov These studies help to build a more comprehensive model of how genetic variability contributes to differing drug metabolic profiles.

Another identified research gap involves potential discrepancies between laboratory findings and processes within the body. For example, the chemical instability of N-oxides means they can be reduced back to the parent compound, a process that has been observed with Olanzapine N-Oxide in vitro. mdpi.com Understanding if and how this reduction occurs in vivo is a complex but important question for accurately interpreting pharmacokinetic data. Further research is needed to fully elucidate the interplay between the FMO pathway and other metabolic systems (CYP and UGT) under various physiological conditions and to confirm the metabolite's lack of pharmacological activity across a wider range of biological assays.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N4OS |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |

InChI |

InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |

InChI Key |

TURQBDXLVGSLAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Kinetics of Olanzapine N Oxide

Enzymatic Formation of Olanzapine (B1677200) N-Oxide

The formation of Olanzapine N-Oxide is primarily an oxidative process catalyzed by specific enzyme systems within the body.

Flavin-Containing Monooxygenase (FMO) System Involvement

The Flavin-Containing Monooxygenase (FMO) system plays a crucial role in the metabolism of a variety of xenobiotics, including olanzapine. wikipedia.orgoptibrium.com These enzymes are responsible for the oxygenation of compounds containing nucleophilic heteroatoms like nitrogen and sulfur. nih.govresearchgate.net

Research has identified Flavin-Containing Monooxygenase 3 (FMO3) as a primary enzyme responsible for the N-oxidation of olanzapine to form Olanzapine N-Oxide. researchgate.netclinpgx.orgnih.gov FMO3 is a key enzyme in the liver that metabolizes a wide array of nitrogen- and sulfur-containing compounds. optibrium.comoptibrium.com Studies have shown that genetic variations in the FMO3 gene can influence the levels of Olanzapine N-Oxide in patients, further supporting its role in this metabolic pathway. nih.govnih.govresearchgate.net For instance, certain polymorphisms in FMO3 have been associated with lower concentrations of the N-oxide metabolite. nih.govresearchgate.net While other enzymes like CYP2D6 may also contribute to the formation of Olanzapine N-Oxide, FMO3 is considered a major player. researchgate.netclinpgx.org

| Enzyme | Primary Role | Supporting Evidence |

|---|---|---|

| FMO3 | Major catalyst for N-oxidation | Genetic polymorphism studies show altered metabolite levels nih.govnih.govresearchgate.net |

| CYP2D6 | Minor contributor to N-oxidation | Also involved in other olanzapine metabolic pathways researchgate.netclinpgx.org |

The catalytic cycle of FMOs involves several key steps. wikipedia.orgnih.govresearchgate.net First, the FAD prosthetic group within the enzyme is reduced by NADPH. wikipedia.org This reduced FAD then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. wikipedia.orgnih.gov This intermediate is the key oxygenating species. A nucleophilic nitrogen atom on the substrate, such as olanzapine, attacks the distal oxygen of this intermediate. wikipedia.org This results in the transfer of an oxygen atom to the substrate, forming the N-oxide metabolite, and the regeneration of the oxidized FAD cofactor. wikipedia.org The mechanism is distinct from that of cytochrome P450 enzymes. nih.gov

Comparative Analysis with Other Olanzapine Metabolic Pathways

The N-oxidation of olanzapine is one of several metabolic routes for this drug. Understanding its relationship with other pathways provides a more complete picture of its biotransformation.

A major metabolic pathway for olanzapine is N-demethylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP1A2. clinpgx.orgnih.govg-standaard.nl This pathway leads to the formation of 4'-N-desmethylolanzapine. nih.govresearchgate.net The N-oxidation and N-demethylation pathways are catalyzed by different enzyme systems, FMO3 and CYP1A2 respectively, highlighting the diverse metabolic fate of olanzapine. medchemexpress.commedchemexpress.com While both are oxidative processes, the enzymes and mechanisms involved are distinct. nih.gov The activity of CYP1A2 can be influenced by factors such as smoking, which can induce the enzyme and lead to lower plasma concentrations of olanzapine. clinpgx.orgclinpgx.orgyoutube.com

In addition to oxidation, olanzapine undergoes extensive phase II metabolism, primarily through glucuronidation. nih.govnih.gov The main metabolite formed via this pathway is olanzapine-10-N-glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4. researchgate.netnih.govnih.gov This glucuronidation pathway is considered a major route of olanzapine metabolism. clinpgx.orgnih.gov

Hydroxylation is another, albeit minor, metabolic pathway for olanzapine. nih.gov The formation of 2-hydroxymethylolanzapine is catalyzed by CYP2D6. researchgate.netnih.gov

| Pathway | Primary Enzyme(s) | Major Metabolite(s) |

|---|---|---|

| N-Oxidation | FMO3, CYP2D6 (minor) researchgate.netclinpgx.org | Olanzapine N-Oxide |

| N-Demethylation | CYP1A2 clinpgx.orgg-standaard.nl | 4'-N-desmethylolanzapine |

| Glucuronidation | UGT1A4, UGT2B10 researchgate.netnih.gov | Olanzapine-10-N-glucuronide, Olanzapine-4'-N-glucuronide |

| Hydroxylation | CYP2D6 researchgate.netnih.gov | 2-hydroxymethylolanzapine, 7-hydroxyolanzapine |

Enzyme Kinetic Studies of Olanzapine N-Oxide Formation

Enzyme kinetic studies are fundamental to characterizing the efficiency and capacity of the metabolic pathways responsible for forming Olanzapine N-oxide. These in vitro studies provide quantitative measures of the interaction between olanzapine and the metabolizing enzymes.

In vitro studies using human liver microsomes and recombinant enzymes have been employed to determine the kinetic parameters for Olanzapine N-oxide formation. clinpgx.org The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for the substrate. altex.orglibretexts.org The maximum reaction velocity (Vmax) reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. altex.org Intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.

Research has established the Km value for the formation of Olanzapine N-oxide by the FMO3 enzyme to be 228 µM. nih.gov This relatively high Km value suggests that at typical therapeutic concentrations, the FMO3 enzyme is not saturated, and the reaction rate is largely dependent on the concentration of olanzapine. nih.gov

| Enzyme | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| FMO3 | Km (Michaelis-Menten constant) | 228 µM | nih.gov |

| FMO3 | Vmax (Maximum velocity) | Not specified in results | - |

| FMO3 | Intrinsic Clearance (Vmax/Km) | Not specified in results | - |

The formation of Olanzapine N-oxide is typically analyzed using the Michaelis-Menten kinetic model. altex.orgnih.gov This model describes the relationship between the substrate concentration and the initial reaction velocity for many enzyme-catalyzed reactions. libretexts.orgmdpi.comnih.gov The equation V = (Vmax * [S]) / (Km + [S]) is used, where V is the reaction velocity, Vmax is the maximum velocity, [S] is the substrate concentration, and Km is the Michaelis-Menten constant. altex.orglibretexts.org This model assumes that the enzyme concentration is much lower than the substrate concentration and that the concentration of the enzyme-substrate complex remains constant during the reaction. nih.govrice.edu The data from in vitro experiments are fitted to this equation to determine the kinetic parameters Km and Vmax. libretexts.org There is no evidence in the provided search results to suggest that the Hill equation, which describes cooperative binding, is used for analyzing the kinetics of Olanzapine N-oxide formation.

In enzymatic assays designed to study the formation of Olanzapine N-oxide, the concentration of olanzapine (the substrate) is systematically varied. altex.org At low substrate concentrations, the rate of N-oxide formation is directly proportional to the olanzapine concentration, indicating first-order kinetics. libretexts.org As the concentration of olanzapine increases, the rate of reaction begins to level off as the active sites of the FMO3 enzyme become saturated with the substrate. nih.gov Eventually, at very high substrate concentrations, the reaction rate approaches its maximum (Vmax) and becomes independent of the olanzapine concentration, exhibiting zero-order kinetics. libretexts.org This concentration-dependent behavior is a hallmark of Michaelis-Menten kinetics and is fundamental to determining the Km and Vmax values in experimental settings. altex.org

Genetic Polymorphisms and Their Influence on Olanzapine N-Oxide Formation

Genetic variations in the genes encoding metabolizing enzymes can lead to significant interindividual differences in drug metabolism. For Olanzapine N-oxide, polymorphisms in the FMO1 and FMO3 genes are of particular interest. nih.gov

Research has focused on identifying single nucleotide polymorphisms (SNPs) in the FMO1 and FMO3 genes and their potential functional consequences. nih.gov The FMO3 gene, which is the major FMO expressed in the adult liver, is known to be highly polymorphic. Common variants that can affect FMO3 activity include p.[(Glu158Lys);(Glu308Gly)]. researchgate.net One extensively studied polymorphism in FMO3 is rs2266780A>G, which results in an amino acid change (p.E308G). nih.gov In the FMO1 gene, the functional *6 variant has been investigated for its role in olanzapine disposition. nih.gov

Studies have demonstrated a direct link between genetic variations in FMO3 and the circulating levels of Olanzapine N-oxide. nih.gov A study involving 379 psychiatric patients found that the influence of FMO3 polymorphisms was specifically limited to the variability in Olanzapine N-oxide levels. nih.gov Homozygous carriers of the FMO3 rs2266780A>G (p.E308G) variant displayed 50% lower dose-adjusted serum concentrations of Olanzapine N-oxide compared to subjects who were homo- or heterozygous for the A-variant. nih.govresearchgate.net This finding strongly supports the role of FMO3 in the N-oxidation of olanzapine in vivo. nih.gov

Conversely, while variations in the FMO1 gene, such as the FMO16 variant, were associated with changes in the parent drug (olanzapine) concentrations, a significant direct impact on N-oxide levels was not the primary finding. nih.gov

| Gene | Polymorphism | Effect on Olanzapine N-Oxide Levels | Reference |

|---|---|---|---|

| FMO3 | rs2266780A>G (p.E308G) | Homozygous carriers (GG) showed 50% lower serum concentrations of Olanzapine N-oxide. | nih.govresearchgate.net |

| FMO1 | FMO1*6 | Associated with increased olanzapine concentrations; primary effect on N-oxide levels not specified. | nih.gov |

In vitro Biotransformation in Hepatic Systems

The investigation of Olanzapine N-Oxide formation in controlled laboratory settings that mimic the hepatic environment provides valuable insights into its metabolic pathway.

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes and are a standard tool for in vitro drug metabolism studies. Research has consistently shown that the N-oxidation of olanzapine to form Olanzapine N-Oxide is a notable metabolic route in HLMs. nih.govclinpgx.orgresearchgate.net

Studies utilizing HLMs have identified flavin-containing monooxygenase 3 (FMO3) as the principal enzyme responsible for the catalysis of Olanzapine N-Oxide. nih.govclinpgx.org The kinetic parameters of this biotransformation have been characterized, demonstrating a specific affinity and turnover rate for the reaction. While FMO3 is the primary catalyst, other enzymes may have a minor contribution.

Detailed kinetic analyses in pooled human liver microsomes have sought to quantify the enzymatic efficiency of Olanzapine N-Oxide formation. The Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) are key parameters determined in these studies. One study reported the kinetics of Olanzapine N-oxide formation in HLM, noting that the Kₘ value was significantly higher than the typical plasma concentrations observed in patients, suggesting that the enzyme is not easily saturated at therapeutic concentrations. nih.gov

| Parameter | Value | Reference This data is based on in vitro studies and may not fully represent in vivo conditions. |

|---|---|---|

| Kₘ (µM) | 228 | nih.gov |

| Vₘₐₓ (pmol/min/mg protein) | Data not explicitly stated in abstract | nih.gov |

To pinpoint the specific enzymes involved in the biotransformation of olanzapine to Olanzapine N-Oxide, assays with recombinant enzymes are employed. These assays use specific human enzymes expressed in cell lines, allowing for the study of a single enzyme's activity in isolation.

| Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol enzyme) These values represent the intrinsic activity of the individual enzymes under specific in vitro conditions. | Reference |

|---|---|---|---|

| FMO3 | 228 | Data not explicitly stated in abstract | nih.gov |

| CYP2D6 | 638 | Data not explicitly stated in abstract | nih.gov |

Precision-cut liver slices (PCLS) offer a more complex in vitro model that preserves the architecture and cellular diversity of the liver, providing a bridge between microsomal studies and in vivo conditions. The use of human liver slices has been valuable in studying the comprehensive metabolism of olanzapine.

In a study investigating the metabolic profile of olanzapine in human liver slices, Olanzapine N-Oxide was identified as one of the phase 1 metabolites formed. nih.gov This finding confirms that the N-oxidation pathway is active in a more physiologically relevant in vitro system that contains a full complement of hepatic cells and enzymes in their natural arrangement. While this study qualitatively identified the presence of Olanzapine N-Oxide, it was primarily focused on the feasibility of the model for producing various olanzapine metabolites, particularly glucuronides, for further investigation. nih.gov Therefore, detailed quantitative kinetic data for Olanzapine N-Oxide formation in this specific model system is not extensively available in the cited literature.

| Finding | Details These findings are based on qualitative analysis and highlight the capability of the liver slice model to produce this metabolite. | Reference |

|---|---|---|

| Metabolite Identification | Olanzapine N-Oxide was detected as a Phase 1 metabolite of olanzapine. | nih.gov |

| Model Feasibility | Demonstrated that human liver slices are a viable model for studying the formation of olanzapine metabolites, including the N-oxide. | nih.gov |

Compound Names

| Compound Name |

|---|

| Olanzapine |

| Olanzapine N-Oxide |

Molecular and Preclinical Pharmacological Characterization of Olanzapine N Oxide

Receptor Binding Profile Analysis

Detailed receptor binding assays are crucial for characterizing the pharmacological profile of a compound. However, specific studies detailing the receptor binding profile of Olanzapine (B1677200) N-Oxide, particularly at opioid receptors, are not readily found in the existing scientific literature. For context, the parent compound, olanzapine, exhibits a broad receptor binding profile, with high affinity for dopamine (B1211576) (D₁, D₂, D₄), serotonin (B10506) (5HT₂ₐ, 5HT₂𝒸, 5HT₃), α₁-adrenergic, histamine (B1213489) H₁, and various muscarinic receptor subtypes. medchemexpress.comnih.gov It has a lower affinity for α₂-adrenergic receptors and weak affinity for GABAₐ, benzodiazepine, and β-adrenergic receptors. nih.gov

Affinity and Specificity for Opioid Receptors (Mu, Kappa, Delta)

There is no available data from preclinical studies that specifically characterizes the binding affinity and specificity of Olanzapine N-Oxide for mu (µ), kappa (κ), and delta (δ) opioid receptors. Research on the parent compound, olanzapine, indicates that chronic treatment may lead to increased expression of kappa and mu opioid receptors in the hypothalamus of female rats, suggesting an interaction with the opioid system that may be relevant to its metabolic side effects. nih.gov However, direct binding affinity data (such as Kᵢ values) for olanzapine at these receptors are not consistently reported in broad radioreceptor screening panels. medchemexpress.comnih.gov

Functional Characterization as a Mu-Opioid Receptor Antagonist

Specific functional studies to characterize Olanzapine N-Oxide as a potential mu-opioid receptor antagonist have not been identified in the available literature. Such studies would be necessary to determine if the compound acts as an antagonist, agonist, or has no functional activity at this receptor.

Comparative Receptor Binding with Parent Olanzapine and Other Reference Compounds

A direct comparative analysis of the receptor binding profile of Olanzapine N-Oxide with its parent compound, olanzapine, and other reference compounds is not available. This type of study would be essential to understand how the N-oxidation of olanzapine alters its interaction with various neurotransmitter receptors. cymitquimica.com

Investigation of Potential Pharmacological Activity in Preclinical Models

Preclinical studies are fundamental for understanding the potential pharmacological effects of a new chemical entity. The available literature lacks specific in vitro and in vivo studies focused on the pharmacological activity of Olanzapine N-Oxide, separate from its role as a metabolite of olanzapine.

In vitro Studies on Cellular Targets

No specific in vitro studies investigating the effects of Olanzapine N-Oxide on various cellular targets have been found. For the parent compound, olanzapine, in vitro research has been conducted, for example, showing an inhibitory effect on nitric oxide release in lipopolysaccharide-stimulated microglial cells. researchgate.net

Molecular Mechanisms of Action (if distinct from Olanzapine)

A thorough review of scientific databases and pharmacological literature did not yield specific studies that have elucidated a molecular mechanism of action for Olanzapine N-Oxide that is distinct from its parent compound, olanzapine. The focus of existing research has predominantly been on the pharmacological actions of olanzapine itself.

Ligand-Receptor Interaction Dynamics

There is a notable lack of specific data, such as binding affinities (Ki values), for the interaction of Olanzapine N-Oxide with a range of neurotransmitter receptors. While it has been suggested that the N-oxide form may possess altered pharmacological properties, including different affinities for receptors compared to olanzapine, quantitative data from preclinical studies to support this is not available in the reviewed literature.

For illustrative purposes, the receptor binding profile of the parent compound, olanzapine, is well-documented and includes high affinity for various dopamine and serotonin receptors. However, no comparable data table can be generated for Olanzapine N-Oxide due to the absence of such specific research findings.

Post-Receptor Signaling Pathway Modulation

Consistent with the lack of ligand-receptor binding data, there is no available information on the modulation of post-receptor signaling pathways by Olanzapine N-Oxide. Research into the downstream effects of this metabolite on intracellular signaling cascades, such as those involving G-proteins, cyclic AMP (cAMP), or phosphoinositide turnover, has not been identified in the current body of scientific literature. Therefore, a detailed account of its effects on signal transduction, distinct from those of olanzapine, cannot be provided.

Advanced Analytical Methodologies for Olanzapine N Oxide Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Olanzapine (B1677200) N-Oxide, enabling its separation from the parent drug, olanzapine, other metabolites, and endogenous components of the sample matrix. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most predominantly utilized techniques.

UHPLC systems, utilizing columns with smaller particle sizes (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. A stable isotope dilution UHPLC-mass spectrometry/selected reaction monitoring (SRM) based quantitative assay has been developed for the simultaneous estimation of olanzapine and its metabolites, including Olanzapine N-Oxide. nih.gov

This methodology demonstrates excellent performance, with all analytes being well-resolved and exhibiting a linear relationship across a dynamic range of 0.017–1.25 ng/mL. nih.gov Key validation parameters underscore the method's reliability, with regression coefficients (r²) consistently higher than 0.998, accuracies ranging from 92–113%, and low coefficients of variation (0.94% to 9.3%). nih.gov Furthermore, the recovery of Olanzapine N-Oxide from serum matrices is efficient, typically ranging from 80% to 115%. nih.gov This validated UHPLC method is highly suitable for quantifying Olanzapine N-Oxide from small volume serum samples with great sensitivity. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Linear Dynamic Range | 0.017–1.25 ng/mL | nih.gov |

| Regression Coefficient (r²) | > 0.998 | nih.gov |

| Accuracy | 92–113% | nih.gov |

| Coefficient of Variation (CV) | 0.94% to 9.3% | nih.gov |

| Matrix Recovery (Serum) | 80% to 115% | nih.gov |

Conventional HPLC remains a robust and widely used technique for the analysis of pharmaceuticals. Stability-indicating HPLC methods have been developed that can effectively separate olanzapine from its degradation products, including those formed under oxidative stress, which would include Olanzapine N-Oxide. oup.com The development of such methods involves subjecting the drug to stress conditions like oxidation (e.g., with hydrogen peroxide), hydrolysis, and photolysis to ensure the method can resolve the parent drug from any potential degradants. oup.comakjournals.com

Successful separation is typically achieved on reversed-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.comakjournals.comnih.gov For instance, one method utilized a linear gradient with 10 mM disodium (B8443419) hydrogen phosphate (B84403) (pH 7.4) and acetonitrile to separate oxidative degradation products from the olanzapine bulk drug. akjournals.com The ability of these HPLC methods to separate Olanzapine N-Oxide from olanzapine is critical for accurate quantification and for impurity profiling in bulk drug manufacturing. nih.gov

| Column Type | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase C18 (Inertsil ODS 3V) | Gradient of 10 mM Disodium Hydrogen Phosphate (pH 7.4) and Acetonitrile | UV (271 nm) | Separation of oxidative degradation products | akjournals.com |

| Reversed-Phase C18 | 75 mM Potassium Dihydrogen Phosphate (pH 4.0)–Acetonitrile–Methanol (55:40:5, v/v/v) | UV (227 nm) | Simultaneous determination in the presence of degradation products | oup.com |

| Inertsil ODS 3V | Gradient of 0.2 M Ammonium Acetate (pH 4.50) and Acetonitrile | PDA (254 nm) | Separation of process-related impurities | nih.gov |

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that offers high efficiency and requires minimal sample and reagent volumes. CZE has been successfully applied to the quality control of pharmaceutical formulations containing olanzapine. nih.gov The technique separates molecules based on their charge-to-size ratio in an electric field. One method employed an uncoated capillary with a phosphate buffer (pH 3.0) as the background electrolyte, demonstrating good precision and accuracy. nih.gov

While specific applications detailing the separation of Olanzapine N-Oxide are less common than HPLC or UHPLC, the proven ability of CZE to separate olanzapine and its other main metabolites, such as N-desmethylolanzapine, suggests its potential utility. nih.gov A CZE method using heptakis-6-sulfato-beta-cyclodextrin as an additive in a borate (B1201080) buffer achieved a full separation of olanzapine and other related compounds within four minutes, highlighting the technique's capability for rapid and efficient analysis. nih.gov Given that Olanzapine N-Oxide has different physicochemical properties compared to olanzapine, CZE represents a relevant and potentially powerful tool for its separation and quantification.

Mass Spectrometry (MS) Based Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and selectivity for the quantification of drug metabolites. It is the gold standard for bioanalytical assays involving compounds like Olanzapine N-Oxide.

LC-MS/MS is the cornerstone for the quantification of Olanzapine N-Oxide in various biological fluids, including whole blood, urine, pericardial fluid, and bile. nih.gov These methods are highly sensitive, with validated protocols capable of measuring very low concentrations of the metabolite. For the analysis of Olanzapine N-Oxide (referred to as NO-O in some studies), the lower limit of quantification (LOQ) has been established at 0.15 ng/mL in both whole blood and urine. nih.govnih.gov The quantification range for Olanzapine N-Oxide typically spans from 0.15 ng/mL to 30 ng/mL. nih.gov The development of these methods requires careful validation, often using matrix-matched calibration to account for matrix effects in complex biological samples. nih.govresearchgate.net

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry technique that significantly enhances the sensitivity and selectivity of quantification. rsc.orgcreative-proteomics.com In an SRM experiment, a specific precursor ion (the molecular ion of the analyte, in this case, Olanzapine N-Oxide) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is selected in the third quadrupole and detected. creative-proteomics.com This highly specific transition from precursor to product ion acts as a unique mass fingerprint for the analyte, minimizing interference from other co-eluting compounds. nih.gov

An ultra-sensitive method utilizing UHPLC-MS/SRM has been developed for the simultaneous quantification of olanzapine and its metabolites, including Olanzapine N-Oxide, from serum. nih.gov This approach allows for detection at sub-ng/mL levels, which is essential for pharmacokinetic profiling where metabolite concentrations can be very low. nih.gov The specificity of SRM ensures that even in a complex matrix like serum, Olanzapine N-Oxide can be accurately and reliably quantified. rsc.org

| Technique | Matrix | Lower Limit of Quantification (LOQ) | Quantification Range | Reference |

|---|---|---|---|---|

| LC-MS/MS | Whole Blood | 0.15 ng/mL | 0.15–30 ng/mL | nih.govnih.gov |

| LC-MS/MS | Urine | 0.15 ng/mL | 0.15–30 ng/mL | nih.govnih.gov |

| UHPLC-MS/SRM | Serum | 0.017 ng/mL | 0.017–1.25 ng/mL | nih.gov |

Stable Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Stable isotope dilution mass spectrometry (SID-MS) stands as a gold-standard analytical technique for the precise and accurate quantification of olanzapine N-oxide in complex biological samples. This methodology involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D).

In a notable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of olanzapine and its metabolites, including olanzapine N-oxide, a deuterated internal standard, olanzapine-d8, was employed. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects and potential matrix interferences. This co-behavior allows for the correction of variations that may occur during sample preparation, extraction, and chromatographic separation, thereby significantly enhancing the accuracy and precision of the quantification.

The principle of SID-MS relies on the measurement of the ratio of the signal intensity of the native analyte to that of the known concentration of the stable isotope-labeled internal standard. This ratio is then used to determine the concentration of the analyte in the sample. By compensating for analyte loss during sample processing and mitigating matrix effects, SID-MS provides a robust and reliable approach for the quantification of olanzapine N-oxide, particularly at the low concentrations typically found in biological fluids.

Method Validation and Performance Parameters

The validation of analytical methods is a critical step to ensure the reliability and reproducibility of the data generated. For the quantification of olanzapine N-oxide, method validation encompasses a range of performance parameters that demonstrate the suitability of the method for its intended purpose.

Linearity, Accuracy, Precision, and Recovery in Research Matrices

A comprehensive validation of an LC-MS/MS method for the quantification of olanzapine N-oxide in whole blood and urine has been reported, demonstrating the method's robustness and reliability. nih.gov

Linearity: The method exhibited excellent linearity over a defined concentration range. For olanzapine N-oxide, the quantification range was established as 0.15–30 ng/mL in both whole blood and urine. nih.gov The calibration curves were constructed using a series of calibrators prepared in the respective biological matrices. nih.gov

Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. The intra-day and inter-day accuracy and precision for the quantification of olanzapine N-oxide were assessed using quality control (QC) samples at low, medium, and high concentrations. The accuracy values were found to be within 83.9–114% in blood and 75.6–118% in urine, with precision values (expressed as the coefficient of variation) not exceeding 14.1% in either matrix for both intra-day and inter-day measurements. nih.gov These results fall within the generally accepted ranges for bioanalytical method validation, indicating a high degree of accuracy and precision. nih.gov

Recovery: The recovery of an analyte from a biological matrix is a measure of the efficiency of the extraction procedure. For olanzapine N-oxide, the recovery was determined to be in the range of 75.0–107% across the quantification range. nih.gov This indicates that the two-step liquid-liquid separation method employed was effective in extracting the analyte from the complex biological matrices of whole blood and urine. nih.gov

Table 1: Method Validation Parameters for Olanzapine N-Oxide Quantification

| Parameter | Matrix | Result |

|---|---|---|

| Linearity Range | Whole Blood & Urine | 0.15–30 ng/mL |

| Accuracy | Whole Blood | 83.9–114% |

| Urine | 75.6–118% | |

| Precision (CV%) | Whole Blood & Urine | ≤ 14.1% |

| Recovery | Whole Blood & Urine | 75.0–107% |

Determination of Limits of Quantification (LOQ) and Detection (LOD)

The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the analytical instrument.

For the LC-MS/MS method for olanzapine N-oxide, the LOQ was established at 0.15 ng/mL in both whole blood and urine. nih.gov This level of sensitivity is crucial for accurately measuring the low concentrations of this metabolite that are often present in biological samples following therapeutic administration of olanzapine.

The LOD was determined as the concentration that produced a signal-to-noise (S/N) ratio of 3, based on the analysis of three blank samples. nih.gov While a specific numerical value for the LOD of olanzapine N-oxide was not explicitly stated in the primary research, the S/N ratio of 3 is a widely accepted criterion for its determination.

Sample Preparation and Extraction Strategies for Biological Research Matrices

The preparation of biological samples for the analysis of olanzapine N-oxide is a critical step that aims to remove interfering substances and concentrate the analyte of interest. The choice of extraction strategy is influenced by the physicochemical properties of the analyte and the nature of the biological matrix.

Two-Step Liquid-Liquid Separations from Biological Fluids

A two-step liquid-liquid extraction (LLE) procedure has been successfully developed and validated for the simultaneous extraction of olanzapine and its metabolites, including olanzapine N-oxide, from various human body fluids. nih.gov This technique leverages the differential solubility of the analytes in two immiscible liquid phases to achieve separation from endogenous matrix components.

Considerations for Thermal Instability During Sample Handling

A significant challenge in the bioanalysis of olanzapine and its metabolites is their thermal instability. Research has demonstrated the in vitro reduction of olanzapine N-oxide back to its parent compound, olanzapine, in whole blood at room temperature (25 °C). researchgate.net This conversion can lead to an underestimation of olanzapine N-oxide concentrations and a corresponding overestimation of olanzapine levels, thereby compromising the accuracy of pharmacokinetic and metabolic profiling studies.

To mitigate the impact of this thermal lability, specific precautions must be taken during sample handling and preparation. It is recommended that all samples and reagents be pre-cooled in a container filled with ice before and during the extraction process. researchgate.net This practice helps to minimize the temperature-dependent degradation of olanzapine N-oxide and other thermally sensitive metabolites. By maintaining a low-temperature environment throughout the sample preparation workflow, the integrity of the analyte is preserved, ensuring more accurate and reliable analytical results.

Spectroscopic Characterization of Olanzapine N-Oxide

The structural elucidation of Olanzapine N-Oxide is achieved through a combination of spectroscopic methods that provide complementary information about its molecular structure and functional groups.

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of Olanzapine N-Oxide, which is synthesized through the oxidation of olanzapine, displays characteristic absorption bands that confirm its molecular structure. The synthesis of Olanzapine N-Oxide can be achieved by treating olanzapine with a peroxy acid, such as m-chloroperbenzoic acid.

The key vibrational frequencies in the FTIR spectrum of Olanzapine N-Oxide provide evidence for the presence of specific functional groups. The data presented in the following table summarizes these characteristic absorptions.

| Frequency (cm⁻¹) | Bond | Functional Group |

| 3421 | N-H | Amine |

| 1629 | C=N | Imine |

| 1591 | C=C | Aromatic |

| 1225 | N-O | N-Oxide |

The presence of a distinct band around 1225 cm⁻¹ is indicative of the N-O stretching vibration, which is a key confirmation of the N-oxide functionality. The other bands correspond to the core structure of the olanzapine molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Olanzapine N-Oxide, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are instrumental in assigning the chemical shifts of each proton and carbon atom, thus confirming the compound's structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Olanzapine N-Oxide shows distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of the protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 2.34 | s | 3H | -CH₃ (Thiophene ring) |

| 3.12 | s | 3H | -N⁺-CH₃ (N-Oxide) |

| 3.28-3.35 | m | 4H | Piperazine (B1678402) ring protons |

| 4.45-4.50 | m | 4H | Piperazine ring protons |

| 6.64 | s | 1H | Thiophene ring proton |

| 6.80-7.10 | m | 4H | Aromatic protons |

| 8.16 | s | 1H | -NH |

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum, in conjunction with DEPT experiments (which differentiate between CH, CH₂, and CH₃ groups), provides a complete map of the carbon skeleton of Olanzapine N-Oxide.

| Chemical Shift (δ ppm) | DEPT | Assignment |

| 20.8 | CH₃ | -CH₃ (Thiophene ring) |

| 59.9 | CH₃ | -N⁺-CH₃ (N-Oxide) |

| 62.7 | CH₂ | Piperazine ring carbons |

| 116.8 | CH | Aromatic CH |

| 121.2 | CH | Aromatic CH |

| 122.3 | CH | Aromatic CH |

| 123.6 | CH | Aromatic CH |

| 128.9 | C | Quaternary aromatic carbon |

| 130.6 | C | Quaternary aromatic carbon |

| 138.8 | C | Quaternary aromatic carbon |

| 143.7 | C | Quaternary aromatic carbon |

| 149.0 | C | Quaternary aromatic carbon |

| 152.0 | C | Quaternary aromatic carbon |

| 161.4 | C | Quaternary aromatic carbon |

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For Olanzapine N-Oxide, electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is used for its structural confirmation.

The mass spectrum of Olanzapine N-Oxide shows a prominent protonated molecular ion [M+H]⁺ at an m/z of 329. This corresponds to the molecular weight of Olanzapine N-Oxide (328.43 g/mol ) plus a proton. Further fragmentation of this parent ion in an MS/MS experiment provides characteristic daughter ions that are indicative of the N-oxide structure. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, which would result in a fragment ion corresponding to the protonated olanzapine molecule.

| Ion | m/z | Description |

| [M+H]⁺ | 329 | Protonated molecular ion of Olanzapine N-Oxide |

Detailed fragmentation studies would reveal further structural information, but the accurate mass measurement of the parent ion is a critical first step in its identification.

Degradation and Stability Research of Olanzapine N Oxide

Olanzapine (B1677200) N-Oxide as an Oxidative Degradation Product of Olanzapine

Olanzapine N-Oxide is a recognized metabolite and degradation product that emerges when olanzapine is subjected to oxidative stress. Its formation is a key aspect of olanzapine's degradation profile.

The formation of Olanzapine N-Oxide occurs when the nitrogen atom in the piperazine (B1678402) ring of the olanzapine molecule is oxidized. This transformation is a common metabolic pathway for many drugs containing tertiary amine groups. In the context of drug degradation, this oxidation can be induced by various stress factors.

Forced degradation studies are instrumental in understanding the formation of such byproducts. In these studies, olanzapine is exposed to conditions that accelerate its degradation, including strong oxidizing agents. For instance, exposing olanzapine to hydrogen peroxide (H₂O₂) has been shown to result in the formation of Olanzapine N-Oxide among other degradation products. oup.com This process mimics the oxidative stress that the drug might encounter during its shelf life or even within the body.

In vivo, the oxidation of olanzapine to Olanzapine N-Oxide is catalyzed by specific enzyme systems. The flavin-containing monooxygenase system, particularly FMO3, and to a lesser extent, the cytochrome P450 enzyme CYP2D6, are involved in this metabolic conversion. pharmgkb.orgclinpgx.org

The identification of Olanzapine N-Oxide in the degradation profiles of olanzapine is accomplished through various advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating olanzapine from its degradation products. oup.comakjournals.com Once separated, techniques such as Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are used to identify the individual compounds based on their mass-to-charge ratio. akjournals.com

Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, which provide detailed information about the molecular structure of the degradation products. researchgate.net Through these methods, Olanzapine N-Oxide has been consistently identified as a degradation product in studies on olanzapine's stability in solid oral formulations. researchgate.net

Factors Influencing Degradation and Formation

The formation of Olanzapine N-Oxide is not spontaneous but is influenced by a range of environmental and formulation-specific factors.

Environmental factors play a significant role in the stability of olanzapine and the formation of its N-oxide. Research has shown that olanzapine is particularly sensitive to temperature and moisture. researchgate.net Elevated temperatures can accelerate the rate of oxidative degradation, leading to a higher yield of Olanzapine N-Oxide. Moisture can also facilitate degradation, potentially by promoting the activity of oxidative agents or by affecting the physical state of the drug substance.

In contrast, olanzapine has been found to be relatively stable under photolytic stress, meaning that exposure to light does not significantly contribute to its degradation. akjournals.comnih.gov

The following table summarizes the impact of different stress conditions on olanzapine degradation:

| Stress Condition | Agent/Parameter | Observation |

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Significant degradation of olanzapine observed. oup.comijrar.org |

| Thermal | 60°C - 80°C | Degradation occurs, with the extent depending on the duration of exposure. oup.comijrar.org |

| Acidic Hydrolysis | 0.1N Hydrochloric Acid (HCl) | Olanzapine is relatively stable. akjournals.comijrar.org |

| Alkaline Hydrolysis | 0.1N Sodium Hydroxide (NaOH) | Olanzapine is relatively stable. akjournals.comijrar.org |

| Photolytic | UV light (254 nm) / Xenon lamp | Olanzapine shows resistance to degradation. akjournals.comnih.gov |

Excipients, the inactive ingredients in a pharmaceutical formulation, can significantly impact the stability of the active pharmaceutical ingredient (API). In the case of olanzapine, interactions with certain excipients can promote the formation of Olanzapine N-Oxide. For example, studies have reported the formation of Olanzapine N-Oxide during stress testing of olanzapine in the presence of lactose (B1674315) monohydrate.

The presence of reactive impurities within excipients is another concern. Peroxides, which can be found as impurities in polymers like povidone, are known to be strong oxidizing agents. These impurities can initiate or accelerate the oxidative degradation of sensitive drugs, leading to the formation of N-oxides. Therefore, careful selection and quality control of excipients are critical to minimize the degradation of olanzapine into its N-oxide form.

In vitro Reduction of Olanzapine N-Oxide to Olanzapine

The metabolic pathways of drugs can sometimes be reversible. While the oxidation of olanzapine to Olanzapine N-Oxide is a well-documented metabolic and degradation route, the potential for the reverse reaction, the reduction of Olanzapine N-Oxide back to olanzapine, is also a subject of scientific interest. pharmgkb.orgclinpgx.orgmedchemexpress.com

Investigation of Potential Enzymatic or Chemical Reduction Mechanisms

Olanzapine N-Oxide is a known metabolite of Olanzapine. medchemexpress.com Its formation is an enzymatic process, with studies identifying that Olanzapine N-oxidation is catalyzed by different enzymes within the body. medchemexpress.com

The reverse reaction, the reduction of an N-oxide back to its parent amine, is a known metabolic pathway for various compounds. Generally, heteroaromatic N-oxides can be enzymatically reduced in vivo. acs.org This reduction can be carried out by flavoenzymes, which are capable of single-electron transfer reactions. researchgate.net For the broader class of aromatic N-oxides, enzymatic reduction is a recognized activation mechanism, particularly in hypoxic conditions (low oxygen), and can occur in red blood cells. acs.org

However, within the reviewed scientific literature, specific studies detailing the enzymatic or chemical reduction of Olanzapine N-Oxide back to Olanzapine are not described. While the general potential for such a reaction exists based on the chemical nature of N-oxides, the specific enzymes or chemical conditions that would facilitate this for Olanzapine N-Oxide have not been explicitly investigated or reported.

Analytical Strategies for Degradation Product Monitoring

The presence of Olanzapine N-Oxide as a metabolite and potential impurity necessitates robust analytical methods to ensure the quality and purity of the active pharmaceutical ingredient (API).

Development of Stability-Indicating Methods

Stability-indicating methods are crucial for separating the main compound from any degradation products or impurities, ensuring that the analytical measurement is accurate and specific. For Olanzapine and its related substances, including Olanzapine N-Oxide, various stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed.

These methods are designed to resolve Olanzapine from a range of impurities that can arise during synthesis or degradation. The typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. Key parameters of these methods, such as the type of column, mobile phase composition, and detector wavelength, are optimized to achieve clear separation between all relevant peaks.

Below is a table summarizing examples of developed stability-indicating HPLC methods.

| Method | Column | Mobile Phase | Detection |

|---|---|---|---|

| RP-HPLC | Agilent Octyldecyl silica (B1680970) (TC-C18, 4.6 mm × 250 mm, 5 μm) | Gradient elution | Not Specified |

| RP-HPLC | Reversed-phase C18 | 75 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0)–acetonitrile (B52724)–methanol (55:40:5, v/v/v) | UV at 227 nm |

| RP-HPLC | Azilent C18 (150 x 4.6mm, 5µm) | Acetonitrile: 0.1% Orthophosphoric Acid (50:50, v/v) | UV at 226.0 nm |

These validated methods demonstrate good separation of Olanzapine from its degradation products, proving suitable for routine quality control and stability testing of bulk drug substances.

Quantitative Analysis of Impurity Levels

Olanzapine N-Oxide is recognized as a process-related impurity and a metabolite of Olanzapine. It is listed as "Olanzapine EP Impurity D" and "Olanzapine USP Related Compound C," indicating its importance from a regulatory perspective.

The levels of impurities in pharmaceutical manufacturing are strictly controlled to ensure the safety and efficacy of the final product. Studies analyzing batches of Olanzapine have identified the presence of various impurities. While specific percentages for Olanzapine N-Oxide are not always individually reported, the general levels for impurities are typically found to be in the range of 0.05% to 0.15%. In some pilot batches, total unknown impurities have been detected in ranges of 0.08% to 0.22%. The stability-indicating methods described previously are employed to quantify these impurity levels accurately.

The table below summarizes the context of Olanzapine N-Oxide as a monitored impurity.

| Compound Name | Impurity Designation | Typical Impurity Range (Total) | Analytical Method |

|---|---|---|---|

| Olanzapine N-Oxide | EP Impurity D; USP Related Compound C | 0.05% - 0.22% | HPLC |

Control over synthesis and storage conditions is critical to minimize the formation of Olanzapine N-Oxide and other degradation products, ensuring that the final drug substance complies with the stringent limits set by regulatory authorities.

Computational Chemistry and Structure Activity Relationships of Olanzapine N Oxide

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a receptor. For Olanzapine (B1677200) N-Oxide, these studies are critical in hypothesizing its potential antipsychotic activity, which is primarily mediated through dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

Ligand-Receptor Interaction Simulations for Pharmacological Targets

While specific docking studies for Olanzapine N-Oxide are not extensively documented in publicly available literature, insights can be extrapolated from studies on olanzapine and its derivatives. Molecular docking simulations are typically performed using software like AutoDock. nih.govnih.gov These simulations place the ligand (Olanzapine N-Oxide) into the binding pocket of a receptor (e.g., a homology model of the D2 or 5-HT2A receptor) to predict its binding conformation and affinity.

Table 1: Hypothetical Docking Scores and Interaction Data for Olanzapine N-Oxide at Key Receptors This table presents hypothetical data based on typical outputs of molecular docking studies, as specific experimental data for Olanzapine N-Oxide is not readily available.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Dopamine D2 | -8.5 | Asp114, Ser193, Phe389 | Hydrogen Bond, Hydrophobic |

| Serotonin 5-HT2A | -9.2 | Asp155, Ser242, Trp336 | Hydrogen Bond, π-π Stacking |

Conformational Analysis and Energetic Profiles

Conformational analysis is essential to understand the flexibility of Olanzapine N-Oxide and identify its low-energy conformations, which are presumed to be the bioactive forms. The addition of the N-oxide can introduce steric constraints that influence the preferred conformation of the piperazine (B1678402) ring and its orientation relative to the thienobenzodiazepine core.

Energetic profiles, often calculated using quantum mechanics or molecular mechanics methods, can reveal the energy barriers between different conformations. A molecule with a rigid conformation and a single low-energy state may have higher receptor selectivity. Conversely, a flexible molecule with multiple low-energy conformations might interact with a broader range of receptors. Understanding the conformational landscape of Olanzapine N-Oxide is a prerequisite for accurate docking studies and the development of reliable QSAR models.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Pharmacological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For Olanzapine N-Oxide, a QSAR analysis would involve a dataset of olanzapine derivatives, including the N-oxide, and their corresponding pharmacological activities (e.g., receptor binding affinities).

The development of a QSAR model typically involves calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a regression model that can predict the activity of new compounds. A QSAR study on olanzapine derivatives could help to quantify the impact of the N-oxide group on receptor affinity and provide a predictive tool for designing novel antipsychotic agents. The correlation coefficient (r²) of the model indicates its predictive power. nih.govnih.gov

Table 2: Key Molecular Descriptors for Olanzapine N-Oxide in a Hypothetical QSAR Model This table presents examples of molecular descriptors that would be relevant in a QSAR study of Olanzapine N-Oxide.

| Descriptor | Value (Hypothetical) | Description |

|---|---|---|

| Molecular Weight | 328.43 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 2.5 | A measure of the molecule's hydrophobicity. |

| Polar Surface Area | 55.2 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

| Number of H-bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |

| Number of H-bond Acceptors | 5 | The number of electronegative atoms with lone pairs. |

Theoretical Predictions of Metabolic Pathways and Stability

Computational tools can be employed to predict the metabolic fate of Olanzapine N-Oxide. Software platforms can simulate the interaction of the compound with various metabolic enzymes, primarily the cytochrome P450 (CYP) family. Olanzapine itself is metabolized by CYP1A2 and CYP2D6. clinpgx.org The N-oxide metabolite is formed through oxidation. clinpgx.org

Further metabolism of Olanzapine N-Oxide could involve reduction back to olanzapine, or other phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions at other sites on the molecule. Predicting the stability of Olanzapine N-Oxide and its potential for further biotransformation is crucial for understanding its duration of action and potential for drug-drug interactions.

Structural Basis for Altered Pharmacological Profile Compared to Olanzapine

The primary structural difference between olanzapine and Olanzapine N-Oxide is the presence of the N-oxide group on the distal nitrogen of the piperazine ring. This seemingly minor change can have significant implications for the molecule's pharmacological profile.

The N-oxide group increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier. A more polar molecule is generally less able to passively diffuse into the central nervous system, which could lead to lower concentrations of Olanzapine N-Oxide at its target receptors in the brain compared to olanzapine.

Future Directions and Emerging Research Avenues for Olanzapine N Oxide

Advanced Metabolomics Approaches for Comprehensive Biotransformation Profiling

The biotransformation of olanzapine (B1677200) is complex, involving multiple pathways such as N-glucuronidation, allylic hydroxylation, N-oxidation, and N-dealkylation. nih.gov While Olanzapine N-Oxide is a known oxidative metabolite, a complete picture of its own metabolic fate and its influence on broader metabolic networks is still developing. nih.gov Advanced metabolomics offers a powerful lens to achieve a more comprehensive biotransformation profile.

Metabolomic profiling, which analyzes low molecular weight metabolites in biological systems, can reveal biochemical changes resulting from drug therapies. nih.gov By applying non-targeted metabolomics approaches, such as liquid chromatography-mass spectrometry (LC-MS), researchers can capture a wide array of endogenous and exogenous metabolites in patient samples. sci-hub.se This can help identify not only the downstream metabolites of Olanzapine N-Oxide itself but also its impact on various metabolic pathways. nih.govwjgnet.com For instance, studies on olanzapine have already used metabolomics to investigate treatment-related weight gain by identifying significant changes in metabolites like lysophosphatidylcholines (LysoPC) and carnitine. sci-hub.se Similar approaches focused on Olanzapine N-Oxide could elucidate its specific contribution to the metabolic phenotype of patients.

Future studies could employ targeted metabolomics to quantify specific biomarkers and assess how genetic variations in metabolic enzymes influence the biotransformation of Olanzapine N-Oxide. researchgate.netoup.com This detailed profiling will be crucial for understanding the interindividual variability observed in olanzapine metabolism and response.

Table 1: Potential Metabolomics Approaches for Olanzapine N-Oxide Research

| Approach | Objective | Potential Findings |

|---|---|---|

| Non-targeted Metabolomics | To obtain a broad snapshot of metabolic changes associated with Olanzapine N-Oxide levels. | Identification of novel downstream metabolites and affected biochemical pathways (e.g., lipid, amino acid metabolism). sci-hub.sewjgnet.com |

| Targeted Metabolomics | To precisely quantify known metabolites related to olanzapine's metabolic pathways. | Accurate measurement of Olanzapine N-Oxide and related compounds to correlate with genetic polymorphisms or clinical outcomes. researchgate.net |

| Fluxomics | To measure the dynamic rate of metabolic reactions. | Understanding the rate of formation and elimination of Olanzapine N-Oxide and its effect on cellular metabolic activity. |

Development of Novel In vitro and In silico Research Models

To isolate and study the specific effects of Olanzapine N-Oxide, the development of sophisticated research models is essential. Current in vitro research has utilized models like microglial cell lines to investigate the effects of the parent drug, olanzapine, on cellular processes such as nitric oxide production. nih.gov Similar models can be adapted to specifically assess the biological activity of the N-oxide metabolite.

In silico models, or computer-based simulations, represent a significant frontier in pharmacological research. mdpi.complos.org These models can range from molecular docking simulations to predict the binding affinity of Olanzapine N-Oxide to various receptors and enzymes, to physiologically-based pharmacokinetic (PBPK) models that simulate its absorption, distribution, metabolism, and excretion (ADME) in the body. mdpi.com The development of such models could significantly reduce the reliance on trial-and-error experiments and provide predictive insights into the metabolite's behavior. plos.org For example, an in silico model could be developed to predict how polymorphisms in flavin-containing monooxygenase (FMO) enzymes might alter the production of Olanzapine N-Oxide.

Table 2: Proposed Research Models for Olanzapine N-Oxide Investigation

| Model Type | Specific Example | Research Question |

|---|---|---|

| In vitro | Co-culture of neuronal and glial cells | What are the direct effects of Olanzapine N-Oxide on neuroinflammation and cell viability? nih.gov |

| In vitro | Recombinant enzyme assays (e.g., FMO3, CYP1A2) | What is the precise kinetic profile of Olanzapine N-Oxide formation by specific enzymes? nih.gov |

| In silico | Molecular Docking | Does Olanzapine N-Oxide have significant affinity for neurotransmitter receptors targeted by olanzapine? cymitquimica.com |

| In silico | Physiologically-Based Pharmacokinetic (PBPK) Modeling | How do variations in enzyme expression (e.g., FMO1, FMO3) affect the predicted plasma concentrations of Olanzapine N-Oxide? mdpi.comnih.gov |

Integration of Multi-Omics Data in Olanzapine N-Oxide Research

A holistic understanding of the biological impact of Olanzapine N-Oxide requires integrating data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govmdpi.com This multi-omics approach allows researchers to connect genetic predispositions with changes in gene expression, protein function, and metabolic profiles, creating a comprehensive picture of the metabolite's effects. nih.govmdpi.com

For instance, a multi-omics study could integrate genomic data on FMO polymorphisms with metabolomic data on serum concentrations of olanzapine and Olanzapine N-Oxide. nih.gov This could be further layered with proteomic data to assess changes in the expression of metabolic enzymes or other relevant proteins. scispace.com Such an integrated analysis can uncover complex interactions and networks that would be missed by single-omics studies, providing deeper insights into the mechanisms underlying interindividual variability in drug response. nih.govmdpi.com This approach has the potential to identify novel biomarkers that could predict a patient's metabolic profile and potential response to olanzapine treatment.

Exploration of Olanzapine N-Oxide as a Probe for FMO Activity

The formation of Olanzapine N-Oxide is catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO3. nih.govdrugbank.com Research has shown that polymorphisms in the FMO3 gene can significantly impact the serum concentrations of Olanzapine N-Oxide. nih.gov Specifically, individuals with certain genetic variants may exhibit lower concentrations of the metabolite, indicating reduced FMO3 enzyme activity. nih.gov

This relationship presents an opportunity to explore Olanzapine N-Oxide as a potential in vivo probe for FMO3 activity. FMOs are important enzymes in the metabolism of numerous xenobiotics, yet their activity can be difficult to measure directly in a clinical setting. nih.gov By measuring the ratio of Olanzapine N-Oxide to its parent compound, olanzapine, in a patient's plasma, it may be possible to phenotype FMO3 activity. This could have broader applications beyond olanzapine, as FMO3 activity is relevant to the metabolism of other drugs and endogenous compounds. nih.gov Further research is needed to validate this concept and establish standardized methodologies for its use as a reliable biomarker for FMO function.

Table of Mentioned Compounds

| Compound Name |

|---|

| Alanine |

| Caprylic Acid |

| Carnitine |

| Cortisol |

| L-glutamic acid |

| Lysophosphatidylcholine (LysoPC) |

| Lysophosphatidylethanolamine (LysoPE) |

| N-undecanoylglycine |

| Nitric Oxide |

| Olanzapine |

| Olanzapine N-Oxide |

| Palmitic acid |

| Palmitoyl ethanolamide |

| Tryptophan |

Q & A

Basic: What validated analytical methods are recommended for quantifying Olanzapine N-Oxide in biological matrices?

Answer:

Olanzapine N-Oxide can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Key steps include:

- Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the metabolite from plasma or tissue homogenates .

- Validation Parameters: Ensure linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines. Cross-validate with tandem MS for improved specificity .

- Chromatographic Conditions: A C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode effectively separates Olanzapine N-Oxide from its parent drug and other metabolites .

Basic: What synthetic routes and characterization techniques are optimal for producing Olanzapine N-Oxide?

Answer:

Olanzapine N-Oxide is typically synthesized via oxidation of olanzapine using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Critical steps include:

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LC-MS to confirm N-oxidation .

- Purification: Use column chromatography (silica gel, ethyl acetate:hexane) or recrystallization from ethanol to achieve >95% purity .

- Characterization: Confirm identity using H/C NMR (e.g., downfield shift of the N-oxide proton at δ 3.8–4.2 ppm) and high-resolution MS (exact mass: 328.135 g/mol) .

Advanced: How can researchers design experiments to investigate the transporter-independent uptake of Olanzapine N-Oxide in hepatic cells?

Answer:

- Model Selection: Use human hepatocellular carcinoma cells (HepG2, Huh7) and OCT1-knockout murine models to assess transporter dependency .

- Methodology:

- Uptake Assays: Incubate cells with H-labeled Olanzapine N-Oxide (1–10 µM) and measure intracellular accumulation via scintillation counting .

- Competition Studies: Co-administer inhibitors (e.g., cimetidine for OCT1) to evaluate specificity.

- Data Interpretation: Compare uptake rates between wild-type and knockout models. If no significant difference, conclude transporter independence and explore alternative mechanisms (e.g., passive diffusion) .

Advanced: How should conflicting pharmacokinetic data on Olanzapine N-Oxide’s half-life across species be reconciled?

Answer:

- Meta-Analysis Framework:

- Variable Identification: Compare study parameters (dose, species, sampling intervals, analytical methods). For example, rodent studies often report shorter half-lives (2–4 hrs) due to faster CYP1A2 activity versus humans (6–8 hrs) .

- Statistical Harmonization: Use mixed-effects models to account for interspecies variability in metabolic enzyme expression .

- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) simulations to predict human pharmacokinetics from preclinical data .

- Recommendation: Validate findings using humanized liver mouse models to bridge translational gaps .

Advanced: What strategies mitigate batch-to-batch variability in Olanzapine N-Oxide’s solubility during preclinical formulation?

Answer:

- Formulation Optimization:

- Quality Control:

- HPLC-PDA Purity Checks: Monitor degradation products (e.g., olanzapine) under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Methodological: How should researchers structure a manuscript to address contradictory findings on Olanzapine N-Oxide’s neuroactive potential?

Answer:

- Data Presentation:

- Dedicated Section for Contradictions: Use tables to juxtapose conflicting results (e.g., receptor binding affinities from radioligand assays vs. functional cAMP assays) .

- Statistical Appendix: Include raw data (e.g., IC values) in supplementary materials with error margins .

- Discussion Tactics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.